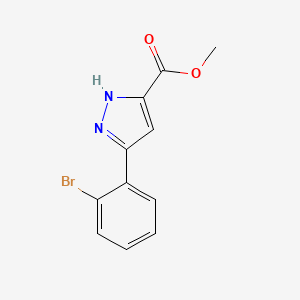

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Description

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative characterized by a 2-bromophenyl substituent at the 5-position and a methyl ester group at the 3-position of the pyrazole ring. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, which allows for further functionalization. Its synthesis typically involves cyclization reactions of appropriately substituted precursors, as evidenced by its commercial availability with a purity of 95% (CAS: 1035235-11-0) . The bromine atom at the ortho position of the phenyl ring enhances electronic effects, influencing reactivity and intermolecular interactions, making it a valuable intermediate for drug discovery and materials science.

Properties

IUPAC Name |

methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYWALYUEMDSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676701 | |

| Record name | Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035235-11-0 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2-bromophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035235-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This method involves the condensation of arylhydrazines with α,β-unsaturated carbonyl compounds (enones or ketones) bearing a 2-bromophenyl substituent. The process typically proceeds via a cyclization mechanism to form the pyrazole ring.

Procedure:

- Reactants : 2-bromophenyl-substituted enones or ketones and phenylhydrazine derivatives.

- Solvent : Commonly ethanol or methanol, facilitating solubility and reaction kinetics.

- Conditions : Reflux at elevated temperatures (~80-100°C) for 12-24 hours.

- Outcome : Formation of the pyrazole ring via nucleophilic attack of hydrazine on the carbonyl or enone, followed by cyclization and dehydration.

Research Findings:

A study utilizing this approach reported yields ranging from 70% to 85%, with regioselectivity favoring the formation of the 1H-pyrazole core. The process benefits from straightforward reaction conditions and high purity of the final product.

Trichloromethyl Enone Mediated Pyrazole Synthesis

Method Overview:

This approach leverages trichloromethyl enones as key intermediates to generate 3-trichloromethylpyrazoles, which are then converted into the target methyl ester via methanolysis.

Procedure:

- Step 1 : React 2-bromophenyl-substituted enones with phenylhydrazine hydrochloride in chlorinated solvents like chloroform under reflux, forming 3-trichloromethylpyrazoles.

- Step 2 : Methanolysis of the trichloromethyl group under reflux conditions converts it into a methyl ester, yielding the desired methyl 3-carboxylate derivative.

Key Findings:

- The regioselectivity between 1,3- and 1,5- pyrazole is influenced by solvent choice and reaction temperature.

- Optimal yields (up to 97%) are achieved when the reaction is conducted at room temperature initially, followed by heating to promote methanolysis.

- The process allows for regioselective synthesis of methyl 3-carboxylate pyrazoles, with yields typically between 70-90%.

Multi-step Synthesis via Hydrazone Formation and Oxidation

Method Overview:

This involves initial formation of hydrazones from 2-bromophenyl ketones and phenylhydrazine, followed by oxidative cyclization to form the pyrazole ring.

Procedure:

- Step 1 : Condense 2-bromophenyl ketones with phenylhydrazine in ethanol under reflux.

- Step 2 : Oxidize the hydrazone intermediate using oxidants such as iodine or IBX (2-iodoxybenzoic acid) in DMSO.

- Step 3 : Purify the product via chromatography, obtaining methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate.

Research Data:

- Yields are generally moderate to high (65-80%), with regioselectivity depending on the oxidant and reaction conditions.

- The method is versatile and allows for the introduction of various substituents on the pyrazole ring.

Summary of Preparation Data

| Method | Key Reactants | Solvent | Conditions | Typical Yield | Regioselectivity | Notes |

|---|---|---|---|---|---|---|

| Hydrazine + Enone | 2-bromophenyl-enone + phenylhydrazine | Ethanol or methanol | Reflux 12-24 h | 70-85% | Favoring 1H-pyrazole | Straightforward, high yield |

| Trichloromethyl Enone | 2-bromophenyl-enone + phenylhydrazine hydrochloride | Chloroform, methanol | Reflux, 16-20 h | 70-97% | Regioselective | Regioselectivity influenced by solvent |

| Hydrazone + Oxidant | 2-bromophenyl ketone + phenylhydrazine | Ethanol | Reflux, oxidant addition | 65-80% | Variable | Versatile for substituent variation |

Scientific Research Applications

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Bromine vs. Other Halogens

- The iodine atom’s larger size may sterically hinder reactions, but its electron-withdrawing nature stabilizes the aromatic ring similarly to bromine. In vitro studies on iodinated analogs show improved binding affinity to cyclooxygenase-2 (COX-2), suggesting halogen size impacts target selectivity .

- Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate ():

Fluorine’s strong electron-withdrawing effect increases the electrophilicity of the pyrazole ring, accelerating nucleophilic substitution reactions. Yields for fluorinated derivatives (e.g., 82–92%) are generally higher than brominated analogs (45–86%), likely due to reduced steric hindrance .

Bromine vs. Nitro Groups

- Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (SI-51) ():

The nitro group’s strong electron-withdrawing effect further activates the pyrazole ring for electrophilic substitution. However, nitro-containing derivatives often exhibit lower yields (52% for SI-51) compared to brominated analogs, possibly due to competing side reactions .

Ester Group Variations

- Ethyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate ():

Replacing the methyl ester with an ethyl group increases lipophilicity, which may enhance membrane permeability. Ethyl esters are commonly hydrolyzed more slowly than methyl esters in vivo, prolonging bioavailability . - 2-Bromophenyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (SI-53) ():

Aryl esters like SI-53 introduce steric bulk, reducing solubility in polar solvents. The 2-bromophenyl ester in SI-53 results in a lower yield (45%) compared to methyl or ethyl esters, highlighting synthetic challenges with bulky substituents .

Data Tables

Table 1. Comparative Physicochemical Properties

Biological Activity

Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromophenyl group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- GABAA Receptor Modulation : The compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. This interaction enhances the receptor's response to gamma-aminobutyric acid (GABA), leading to increased inhibitory signaling in the central nervous system, which may contribute to anticonvulsant effects.

- Inhibition of Carbonic Anhydrase II : this compound has been shown to inhibit carbonic anhydrase II, an enzyme involved in regulating acid-base balance in the body. This inhibition can affect pH regulation and ion transport, further influencing neurotransmission and cellular metabolism.

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In various animal models, it has demonstrated efficacy in preventing seizures at lower doses without notable adverse effects. The modulation of GABAA receptors is believed to be a crucial mechanism underlying this activity.

Anticancer Potential

This compound has shown promising results in cancer research:

- Cytotoxicity Against Cancer Cell Lines : Studies have reported that derivatives containing the pyrazole moiety exhibit growth inhibition against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values suggest it has potent antiproliferative effects, indicating its potential as an anticancer agent .

- Mechanisms of Action in Cancer : The compound may induce apoptosis in cancer cells through various pathways, including the enhancement of caspase-3 activity and disruption of microtubule assembly. These mechanisms are critical for inhibiting tumor growth and promoting cell death in malignant cells .

In Vivo Studies

In vivo evaluations have shown that this compound can effectively cross the blood-brain barrier, allowing it to exert central nervous system effects. Animal studies indicate that dosage plays a significant role in its efficacy, with lower doses achieving desired anticonvulsant effects while minimizing toxicity.

Comparative Studies

A comparative analysis with other pyrazole derivatives reveals that this compound possesses unique properties that enhance its therapeutic potential. For instance, while other compounds may exhibit similar GABAA receptor modulation, this specific derivative shows superior selectivity and potency against certain cancer cell lines .

Data Table: Biological Activity Summary

| Activity | Effect | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|---|

| Anticonvulsant | Prevents seizures | N/A | N/A |

| Cytotoxicity | Growth inhibition | MDA-MB-231, HepG2 | 2.43 - 14.65 |

| Apoptosis Induction | Enhances caspase-3 activity | MDA-MB-231 | N/A |

| Microtubule Disruption | Inhibits microtubule assembly | Various cancer cell lines | 20.0 |

Q & A

Q. What are the standard synthetic routes for preparing Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves a multi-step process starting with cyclization of hydrazine derivatives with β-keto esters, followed by bromophenyl substitution. For example, analogous pyrazole-carboxylates are synthesized via condensation of monomethylhydrazine with ethyl acetoacetate, followed by bromination at the 5-position using bromine or brominating agents (e.g., NBS). Key intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride may be generated through oxidation and acylation steps . Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol) are critical for isolating the final product .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic methods:

- 1H/13C NMR : To identify aromatic protons (e.g., 2-bromophenyl substituent) and ester methyl groups.

- IR spectroscopy : Confirms carbonyl (C=O) and C-Br stretching frequencies.

- Mass spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns. For analogs, cross-validation with X-ray crystallography (when single crystals are obtainable) resolves ambiguities in regiochemistry .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclization steps, while ethanol or methanol is used for recrystallization. Reflux conditions (70–100°C) and acid catalysis (e.g., HCl) enhance reaction efficiency. Base-sensitive intermediates require anhydrous conditions .

Advanced Research Questions

Q. How do substituent effects at the pyrazole 5-position influence reactivity and selectivity?

The 2-bromophenyl group introduces steric hindrance and electron-withdrawing effects, slowing electrophilic substitution but favoring nucleophilic aromatic substitution (e.g., Suzuki coupling). Comparative studies with 4-bromophenyl analogs show differences in π-π stacking interactions, impacting crystallization behavior .

Q. What strategies resolve contradictions in spectroscopic data for regioisomeric pyrazole derivatives?

Regioisomer ambiguity (e.g., 3-carboxylate vs. 4-carboxylate) is resolved via NOESY NMR (to probe spatial proximity of substituents) and computational modeling (DFT calculations of NMR chemical shifts). For example, coupling constants between pyrazole protons and ester groups distinguish substitution patterns .

Q. How can synthetic yields be improved for large-scale production?

Optimize via:

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency for bromophenyl groups.

- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 5 hours to 30 minutes).

- Column chromatography : Replaces recrystallization for higher-purity intermediates .

Q. What are the challenges in assessing its toxicity and environmental impact?

Limited ecotoxicological data exist for this compound. Extrapolation from structurally related pyrazoles suggests moderate aquatic toxicity (e.g., LC50 ~10 mg/L for Daphnia magna). Prioritize biodegradability studies (OECD 301F) and soil adsorption experiments (OECD 106) to evaluate bioaccumulation risks .

Q. How can computational modeling predict its biological activity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) identifies potential binding affinities. QSAR models using Hammett σ constants for the bromophenyl group correlate electronic effects with inhibitory activity .

Methodological Guidance

Q. What safety protocols are recommended for handling brominated intermediates?

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.

- Quench excess bromine with sodium thiosulfate.

- Dispose of waste via licensed hazardous chemical disposal services .

Q. How to troubleshoot low yields in the final acylation step?

Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.